5-(4-Butoxybenzamido)-4-oxo-3-(4-(trifluoromethyl)phenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylic acid
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Overview
Description
5-(4-Butoxybenzamido)-4-oxo-3-(4-(trifluoromethyl)phenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylic acid is a complex organic compound known for its intricate structure and versatile applications in various scientific fields. Its molecular framework features distinct functional groups and a trifluoromethyl phenyl ring, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Butoxybenzamido)-4-oxo-3-(4-(trifluoromethyl)phenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylic acid typically involves multi-step organic reactions. The starting materials usually include 4-butoxyaniline and 4-(trifluoromethyl)benzaldehyde. The process may involve:
Condensation Reaction: : Combining 4-butoxyaniline and 4-(trifluoromethyl)benzaldehyde under acidic or basic conditions to form an intermediate Schiff base.
Cyclization: : Using cyclization agents, such as acetic anhydride, to close the ring structure, forming the thienopyridazine core.
Amidation: : Introducing the carboxylic acid group through amidation reactions involving suitable reagents like isocyanates.
Industrial Production Methods
In an industrial setting, large-scale synthesis can be optimized using continuous flow reactions to ensure better yield and purity. Catalysts may be employed to increase the reaction rate and selectivity, while maintaining optimal temperature and pressure conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, particularly at the thienopyridazine core, using agents like potassium permanganate.
Reduction: : Reduction reactions may target the carbonyl groups, using reagents such as sodium borohydride.
Substitution: : The aromatic rings can undergo electrophilic aromatic substitution reactions with halogens or nitro groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminium hydride.
Substituting agents: Halogens, nitrating mixtures.
Major Products
Oxidation: : Forms hydroxyl derivatives.
Reduction: : Produces alcohol derivatives.
Substitution: : Results in halogenated or nitro derivatives.
Scientific Research Applications
Chemistry
This compound serves as a valuable building block in organic synthesis, particularly in developing new pharmaceuticals and agrochemicals due to its functional groups and ring structure.
Biology and Medicine
In biological research, it acts as a potential inhibitor of enzymes and receptors, aiding in the study of metabolic pathways. Its unique structure is exploited in medicinal chemistry for the development of drugs targeting specific molecular pathways.
Industry
Its properties make it useful in the creation of materials with specific chemical resistances and mechanical properties, particularly in polymers and resins.
Mechanism of Action
The mechanism involves interaction with specific molecular targets, such as enzyme active sites or receptor binding domains. The presence of the trifluoromethyl group often enhances binding affinity and specificity, leading to more potent biological activity. The compound's effectiveness is due to its ability to interfere with key molecular pathways essential for cellular processes.
Comparison with Similar Compounds
Unique Attributes
Compared to other compounds with similar functionalities, 5-(4-Butoxybenzamido)-4-oxo-3-(4-(trifluoromethyl)phenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylic acid stands out due to its unique trifluoromethyl substitution, which enhances its reactivity and binding affinity.
Similar Compounds
4-Butoxybenzanilide
4-(Trifluoromethyl)benzaldehyde
Thieno[3,4-d]pyridazine derivatives
The trifluoromethyl group sets this compound apart, offering advantages in terms of chemical stability and biological activity.
Properties
IUPAC Name |
5-[(4-butoxybenzoyl)amino]-4-oxo-3-[4-(trifluoromethyl)phenyl]thieno[3,4-d]pyridazine-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20F3N3O5S/c1-2-3-12-36-17-10-4-14(5-11-17)21(32)29-22-19-18(13-37-22)20(24(34)35)30-31(23(19)33)16-8-6-15(7-9-16)25(26,27)28/h4-11,13H,2-3,12H2,1H3,(H,29,32)(H,34,35) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHJIQNPLMHFLDM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC2=C3C(=CS2)C(=NN(C3=O)C4=CC=C(C=C4)C(F)(F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20F3N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
531.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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